molecular formula C23H32N4O B3017200 N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide CAS No. 946286-61-9

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide

Cat. No.: B3017200
CAS No.: 946286-61-9
M. Wt: 380.536
InChI Key: BZIGSEDGWRWARK-UHFFFAOYSA-N
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Description

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C23H32N4O and its molecular weight is 380.536. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the potential of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, incorporating the N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide structure, as anticonvulsant agents. These compounds have shown broad spectra of activity in preclinical seizure models, including maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (scPTZ) tests, without impairing motor coordination, indicating a favorable safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Optical Device Applications

Novel chalcone derivative compounds, including those related to this compound, have been synthesized and their nonlinear optical properties investigated. These compounds exhibit a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) with increased excitation intensity, suggesting potential applications in optical limiting devices (Rahulan et al., 2014).

Antimicrobial Agents

A series of thiazolidinone derivatives, incorporating the dimethylamino phenyl moiety, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown efficacy against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel et al., 2012).

Analgesic Agents

Compounds featuring the this compound structure have been evaluated as potential analgesic agents. A series of new pyrroledicarboximides were synthesized and tested in animal models, showing significant analgesic activity without toxic effects, indicating their potential use in pain management (Malinka et al., 2005).

Non-Ulcerogenic Anti-Inflammatory Agents

Research on (S)-2-(6-Methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives, structurally related to this compound, has shown promising anti-inflammatory and analgesic activities without inducing gastric lesions, offering a potential pathway to non-ulcerogenic anti-inflammatory drugs (Berk et al., 2009).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c1-4-23(28)24-18-22(19-10-12-20(13-11-19)25(2)3)27-16-14-26(15-17-27)21-8-6-5-7-9-21/h5-13,22H,4,14-18H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIGSEDGWRWARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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